An In-Depth Technical Guide to the Chemical Properties of 2-(Difluoromethyl)-4-fluorophenol
An In-Depth Technical Guide to the Chemical Properties of 2-(Difluoromethyl)-4-fluorophenol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Convergence of Strategic Fluorination
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design and lead optimization. The resulting modulation of physicochemical properties—such as metabolic stability, pKa, lipophilicity, and binding affinity—is often profound. The compound 2-(difluoromethyl)-4-fluorophenol represents a compelling convergence of two powerful fluorination strategies: the use of a difluoromethyl (-CF₂H) group as a functional bioisostere and the introduction of a fluorine atom onto the aromatic core.
This guide provides a detailed examination of the chemical properties of 2-(difluoromethyl)-4-fluorophenol. It is structured to provide not just data, but a field-proven perspective on why this particular arrangement of atoms is of significant interest to drug development professionals. We will explore its unique electronic and steric attributes, propose a robust synthetic pathway, detail its expected analytical signature, and discuss its potential applications, all grounded in the principles of modern physical organic and medicinal chemistry.
Core Physicochemical Properties
While specific experimental data for 2-(difluoromethyl)-4-fluorophenol is not widely published, its properties can be reliably predicted based on well-understood principles of physical organic chemistry and data from closely related analogs. These properties are fundamental to predicting its behavior in both chemical reactions and biological systems.
| Property | Value (Predicted/Estimated) | Significance in Drug Discovery |
| Molecular Formula | C₇H₅F₃O | Provides the elemental composition. |
| Molecular Weight | 162.11 g/mol | Influences diffusion rates and membrane permeability. |
| CAS Number | Not assigned | A specific CAS number is not currently available. The related 2,4-difluorophenol is 367-27-1.[1][2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | Affects membrane permeability and oral bioavailability. A low TPSA like this is favorable for crossing the blood-brain barrier. |
| logP (Octanol-Water Partition Coefficient) | ~2.0 - 2.5 | This estimated value suggests a balance between hydrophilicity and lipophilicity, crucial for solubility and membrane transport. The CF₂H group is known to be lipophilicity-enhancing.[3] |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | The hydroxyl group is a classic hydrogen bond donor, critical for target binding. |
| Hydrogen Bond Acceptors | 1 (Phenolic Oxygen) | The oxygen atom can accept hydrogen bonds, contributing to binding interactions. |
| pKa (Phenolic Proton) | ~8.0 - 8.5 | The electron-withdrawing nature of both the aryl-fluorine and the ortho-difluoromethyl group is expected to increase the acidity (lower the pKa) compared to phenol (~10.0), influencing its ionization state at physiological pH. |
Note: Predicted values are derived from computational models and analysis of analogous structures such as 5-(difluoromethyl)-2-fluorophenol and 2-amino-4,5-difluorophenol.[4][5]
The Dual-Fluorine Advantage: A Mechanistic Perspective
The true value of 2-(difluoromethyl)-4-fluorophenol lies in the synergistic effects of its two distinct fluorine-containing moieties.
The Difluoromethyl Group: A "Lipophilic Hydrogen Bond Donor"
The difluoromethyl (-CF₂H) group is a fascinating and increasingly utilized motif in drug design. It is often considered a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[3]
-
Causality: The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. Unlike a hydroxyl group, the CF₂H moiety is significantly more lipophilic. This unique combination allows it to engage in hydrogen bonding interactions within a receptor's active site while simultaneously improving the molecule's ability to cross lipid membranes.[3] The CF₂H group's hydrogen bonding capacity is comparable to that of thiophenols and anilines.
-
Strategic Application: Replacing a metabolically vulnerable phenol in a parent drug with a difluoromethyl group can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. Furthermore, this substitution can fine-tune binding affinity by offering a different geometric and electronic profile compared to a traditional hydroxyl group.
Caption: Bioisosteric Role of the -CF₂H Group.
The 4-Fluoro Substituent: Tuning Acidity and Blocking Metabolism
The fluorine atom at the C4 position of the phenol ring serves two critical functions:
-
Electronic Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This effect acidifies the phenolic proton, lowering its pKa. This is a critical consideration in drug design, as the ionization state of a molecule governs its solubility, receptor binding, and cell permeability.
-
Metabolic Blocking: The C4 position (para to the hydroxyl group) is a common site for enzymatic oxidation (hydroxylation) in phenols, often leading to rapid metabolism and clearance. A fluorine atom at this position is a "metabolic blocker"; the strength of the C-F bond prevents this oxidative pathway, significantly enhancing the molecule's metabolic stability and in vivo half-life.[6]
Synthesis and Derivatization: A Practical Workflow
The most direct and reliable method for synthesizing 2-(difluoromethyl)-4-fluorophenol is the ortho-C-H difluoromethylation of 4-fluorophenol. However, a more common and versatile approach in medicinal chemistry is the O-difluoromethylation of a suitably protected precursor, which is not applicable here. A plausible direct synthesis involves the generation of difluorocarbene (:CF₂) from a stable precursor, which then reacts with the starting phenol.
The following protocol is adapted from a validated procedure for the difluoromethylation of other substituted phenols and represents a robust starting point for laboratory-scale synthesis.[7]
Experimental Protocol: Difluoromethylation of 4-Fluorophenol
Objective: To synthesize 2-(difluoromethyl)-4-fluorophenol from 4-fluorophenol via a difluorocarbene-mediated reaction.
Materials:
-
4-Fluorophenol (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃, 1.5 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na, 2.8 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar, add 4-fluorophenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen gas three times.
-
Solvent Addition: Add anhydrous DMF and deionized water (approx. 8.5:1 v/v) via syringe. Begin stirring.
-
Degassing: Degas the solution by bubbling nitrogen through it for 1 hour.
-
Reagent Addition: Under a positive stream of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion.
-
Heating: Equip the flask with a reflux condenser under nitrogen and heat the reaction mixture in an oil bath to 120 °C. Causality: High temperature is required to induce the decarboxylation of sodium 2-chloro-2,2-difluoroacetate, generating the reactive difluorocarbene intermediate in situ.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:4 EtOAc:Hexanes). The product should be more nonpolar (higher Rf) than the starting phenol. The reaction is typically complete within 2-4 hours.[7]
-
Workup:
-
Cool the reaction to room temperature and dilute with deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine. Trustworthiness: The brine wash helps to remove residual DMF and water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(difluoromethyl)-4-fluorophenol.
Caption: Synthetic Workflow Diagram.
Spectroscopic Characterization: The Analytical Signature
Unambiguous characterization of the final product is essential. The combination of fluorine atoms provides a unique and definitive analytical fingerprint, especially in NMR spectroscopy.
-
¹H NMR: The spectrum is expected to be relatively simple.
-
Aromatic Protons (3H): A complex multiplet pattern between δ 6.8-7.5 ppm.
-
-CF₂H Proton (1H): A characteristic triplet centered around δ 6.6-7.3 ppm due to coupling with the two adjacent fluorine atoms (²JHF ≈ 50-60 Hz).
-
Phenolic Proton (1H): A broad singlet, the chemical shift of which is dependent on solvent and concentration (typically δ 5-8 ppm).
-
-
¹⁹F NMR: This is the most diagnostic technique. Two distinct signals are expected.[8][9]
-
Ar-F (1F): A signal in the aromatic fluorine region (approx. -110 to -130 ppm vs. CFCl₃), likely appearing as a multiplet due to coupling with neighboring aromatic protons.[10][11]
-
-CF₂H (2F): A signal further downfield (approx. -80 to -100 ppm vs. CFCl₃). This signal will appear as a doublet due to coupling with the geminal proton (²JFH ≈ 50-60 Hz).[10]
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals, with those bearing fluorine or adjacent to fluorinated groups showing characteristic C-F coupling (e.g., ¹JCF ≈ 240-250 Hz, ²JCF ≈ 20-25 Hz).
-
-CF₂H Carbon: A prominent triplet around δ 110-120 ppm due to one-bond coupling to the two fluorine atoms (¹JCF ≈ 230-240 Hz).
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a clear molecular ion peak (M⁺) at m/z = 162.11.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3200-3600 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and aromatic C=C stretches (~1500-1600 cm⁻¹).
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. Although a specific Safety Data Sheet (SDS) for 2-(difluoromethyl)-4-fluorophenol is not available, its handling precautions can be inferred from related compounds like 2-fluorophenol and 2,4-difluorophenol.[12][13]
-
Hazards: Phenolic compounds are generally toxic and corrosive. They can cause severe skin burns and eye damage. Harmful if swallowed, inhaled, or in contact with skin.[12]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
Conclusion and Future Outlook
2-(Difluoromethyl)-4-fluorophenol is more than just a chemical compound; it is a strategic building block engineered for modern drug discovery. The convergence of a lipophilic, hydrogen-bond-donating CF₂H group with a metabolically robust and electronically-tuned fluorophenyl scaffold provides a platform for creating advanced pharmaceutical candidates. Its properties suggest potential for improved pharmacokinetics and pharmacodynamics compared to non-fluorinated or simpler analogs. As synthetic methodologies for selective fluorination continue to advance, compounds like this will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
References
- Vertex AI Search. (2024). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180.
- Vervoort, J., et al. (1995). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 61(8), 3037-3042.
- Prakash, G. K. S., et al. (2005). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry, 126(9-10), 1361-1367.
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University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). 2-amino-4,5-difluorophenol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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Defluorination of 4-fluorophenol by cytochrome P450(BM₃)-F87G: activation by long chain fatty aldehydes. (2012). PubMed. Retrieved from [Link]
- Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(7), 842-863.
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UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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University of Wisconsin-Madison, Chemistry Department. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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European Patent Office. (1986). Preparation of 4-fluorophenols (EP 0188848 A1). Retrieved from [Link]
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PubChem. (n.d.). 2,4-Difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1960). Process for making fluorophenols (US2950325A).
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U.S. Environmental Protection Agency. (2025). 5-(Difluoromethyl)-2-fluorophenol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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